N-(3-Chloro-4-methylphenyl)-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)propanamide
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Overview
Description
N-(3-Chloro-4-methylphenyl)-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro-substituted methylphenyl group and a dioxo-dihydroisoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-4-methylphenyl)-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloro-4-methylbenzoic acid and phthalic anhydride.
Formation of Intermediate: The 3-chloro-4-methylbenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.
Amide Formation: The acid chloride is then reacted with 3-aminopropanoic acid to form the amide bond, resulting in the formation of the intermediate N-(3-chloro-4-methylphenyl)-3-aminopropanoic acid.
Cyclization: The intermediate undergoes cyclization with phthalic anhydride in the presence of a suitable catalyst, such as triethylamine, to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is essential to achieve high yields and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-4-methylphenyl)-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Substitution: The chloro group in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used, resulting in different substituted phenyl derivatives.
Scientific Research Applications
N-(3-Chloro-4-methylphenyl)-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)propanamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-Chloro-4-methylphenyl)-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-4-methylphenyl)-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)butanamide: Similar structure with a butanamide group instead of propanamide.
N-(3-Chloro-4-methylphenyl)-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)pentanamide: Similar structure with a pentanamide group instead of propanamide.
Uniqueness
N-(3-Chloro-4-methylphenyl)-3-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-YL)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its chloro-substituted methylphenyl group and dioxo-dihydroisoindole moiety make it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-(1,3-dioxoisoindol-2-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O3/c1-11-6-7-12(10-15(11)19)20-16(22)8-9-21-17(23)13-4-2-3-5-14(13)18(21)24/h2-7,10H,8-9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIIVRHYEXSQFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3C2=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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